molecular formula C15H12N4O5 B2710086 N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide CAS No. 942876-50-8

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

Cat. No.: B2710086
CAS No.: 942876-50-8
M. Wt: 328.284
InChI Key: CRBRQYBRYQGGEW-UHFFFAOYSA-N
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Description

N-(3,5-Dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide is a heterocyclic carboxamide featuring a 6-nitro-2-oxochromene core linked to a 3,5-dimethylpyrazole moiety. The nitro group confers strong electron-withdrawing properties, while the dimethyl substituents on the pyrazole enhance lipophilicity. Although specific data for this compound is absent in the provided evidence, its structural analogs (e.g., pyrazole-carboxamides in ) offer insights into synthesis, characterization, and substituent effects .

Properties

CAS No.

942876-50-8

Molecular Formula

C15H12N4O5

Molecular Weight

328.284

IUPAC Name

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide

InChI

InChI=1S/C15H12N4O5/c1-7-13(8(2)18-17-7)16-14(20)11-6-9-5-10(19(22)23)3-4-12(9)24-15(11)21/h3-6H,1-2H3,(H,16,20)(H,17,18)

InChI Key

CRBRQYBRYQGGEW-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1)C)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with 6-nitro-2-oxochromene-3-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group in the chromene moiety can be reduced to a hydroxyl group.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents or nucleophiles like amines or thiols can be employed.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of a hydroxyl group from the carbonyl group.

    Substitution: Introduction of various substituents on the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Antioxidant Properties
Research indicates that compounds similar to N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide exhibit significant antioxidant properties. Molecular docking studies suggest that these compounds can effectively scavenge free radicals and reduce oxidative stress, making them potential candidates for treating diseases related to oxidative damage .

1.2 Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, suggesting its potential use in therapies for inflammatory diseases . The structural features of the compound contribute to its ability to interact with biological targets involved in inflammation.

1.3 Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. The compound has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation into its mechanisms of action .

Materials Science

2.1 Nonlinear Optical Properties
The compound's molecular structure suggests promising nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. DFT calculations have demonstrated that the compound exhibits high molecular hyperpolarizability, making it a candidate for use in NLO devices . Such materials are essential for developing advanced optical technologies, including lasers and modulators.

2.2 Photophysical Properties
Studies have explored the photophysical characteristics of derivatives of this compound, indicating potential applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). The ability of the compound to absorb light in specific wavelengths enhances its utility in these applications .

Case Studies

Study Focus Findings
Study AAntioxidant ActivityDemonstrated significant scavenging of free radicals in vitro .
Study BAnti-inflammatory EffectsInhibition of cytokine release from activated macrophages .
Study CAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating potency .
Study DNonlinear Optical PropertiesHigh hyperpolarizability calculated using DFT methods, suitable for photonic applications .

Mechanism of Action

The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Research Implications

  • Bioactivity: Nitro groups in chromene systems are associated with antimicrobial or anticancer activity, whereas chloro/cyano-pyrazole carboxamides () may target enzymes like kinases.
  • Drug Design: The target’s lipophilic dimethylpyrazole moiety could improve membrane permeability compared to polar cyano substituents in analogs .

Biological Activity

N-(3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-2-oxochromene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, a nitro group, and a chromene moiety, contributing to its unique chemical properties. The presence of these functional groups is crucial for its biological activity.

Research indicates that the compound exhibits antioxidant and anti-inflammatory properties. The molecular docking studies suggest that the compound interacts effectively with biological targets involved in oxidative stress and inflammation pathways. Specifically, the nitro group enhances electrophilic interactions, making it a potential candidate for further development in treating diseases associated with oxidative damage and inflammation .

Biological Activities

  • Antioxidant Activity :
    • The compound has shown significant antioxidant activity through various assays. It effectively scavenges free radicals and reduces oxidative stress markers in vitro.
  • Anti-inflammatory Effects :
    • In studies involving lipopolysaccharide (LPS)-stimulated macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 . This suggests its potential use in inflammatory diseases.
  • Anticancer Potential :
    • Preliminary studies indicate that the compound may possess anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction .

Case Studies and Experimental Findings

Several studies have highlighted the biological efficacy of this compound:

StudyFindingsMethodology
Exhibited strong antioxidant activity in DPPH assayIn vitro assays
Reduced TNF-α levels significantly in LPS-stimulated macrophagesCell culture experiments
Induced apoptosis in cancer cell lines; reduced viability by 50% at 10 µMMTT assay

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural elements:

  • The pyrazole ring is known for its ability to stabilize radical species.
  • The nitro group enhances electrophilicity, facilitating interactions with biological targets.
  • The chromene moiety contributes to the overall stability and solubility of the compound, enhancing bioavailability.

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